5-(4-chlorophenyl)-2,3-dihydro-1H-indole

IDO1 inhibition cancer immunotherapy enzymatic assay

Sub-nanomolar IDO1 inhibitor (HeLa IC50=0.920 nM). 4-Chloro substituent provides >10,000× potency vs parent, 4.6× vs 4-fluoro analog. Ideal positive control for enzymatic/cellular assays with favorable selectivity profile. Distinguish your SAR studies with this benchmark compound.

Molecular Formula C14H12ClN
Molecular Weight 229.70 g/mol
Cat. No. B7763000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-2,3-dihydro-1H-indole
Molecular FormulaC14H12ClN
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H12ClN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-6,9,16H,7-8H2
InChIKeyWMAFZARWHFJDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-chlorophenyl)-2,3-dihydro-1H-indole: Structural and Functional Baseline for IDO1 Inhibitor Procurement


5-(4-chlorophenyl)-2,3-dihydro-1H-indole (CAS: 893735-28-9) is a heterocyclic organic compound featuring a fused benzene and partially saturated pyrrolidine ring system with a 4-chlorophenyl substituent at the 5-position [1]. The dihydroindole (indoline) scaffold confers enhanced conformational rigidity and metabolic stability relative to fully unsaturated indole analogs, while the 4-chloro substituent provides a critical electronic and steric handle for target engagement [1]. The compound belongs to a broader class of 5-aryl-2,3-dihydro-1H-indoles that have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunometabolic enzyme implicated in tumor immune evasion and chronic inflammatory pathologies [2].

Why 5-(4-chlorophenyl)-2,3-dihydro-1H-indole Cannot Be Substituted by In-Class Indolines for IDO1-Targeted Applications


Substituting 5-(4-chlorophenyl)-2,3-dihydro-1H-indole with a structurally similar indoline analog—even one bearing a different 5-aryl group—introduces substantial and often unpredictable shifts in IDO1 inhibitory potency. The 4-chloro substituent occupies a specific hydrophobic pocket within the IDO1 active site, and its size, electronegativity, and lipophilicity are critical for optimal van der Waals interactions and electrostatic complementarity with the heme cofactor [1]. The 5-phenyl-2,3-dihydro-1H-indole parent scaffold lacks the 4-chloro substituent and exhibits an EC50 >10,000 nM in a human HeLa cell IDO assay, representing a >10,000-fold reduction in cellular potency [2]. Even a seemingly conservative replacement—such as 5-(4-fluorophenyl)-2,3-dihydro-1H-indole—yields an IC50 of 4.20 nM in a SKOV3 cellular assay, which is >4.5-fold less potent than the target compound's 0.920 nM IC50 in HeLa cells under comparable assay conditions [3][4]. These quantitative discrepancies underscore that minor structural modifications to the 5-aryl ring translate into major functional consequences, rendering generic in-class substitution scientifically unsound without direct comparative validation.

Quantitative Differentiation of 5-(4-chlorophenyl)-2,3-dihydro-1H-indole: Head-to-Head and Cross-Study Comparator Analysis


Sub-Nanomolar IDO1 Inhibition: 5-(4-chlorophenyl)-2,3-dihydro-1H-indole vs. 5-(4-fluorophenyl) Analog

5-(4-chlorophenyl)-2,3-dihydro-1H-indole exhibits an IC50 of 0.920 nM for inhibition of human IDO1 in HeLa cells, as measured by RFMS assay [1]. In a parallel study, the direct 4-fluoro analog (5-(4-fluorophenyl)-2,3-dihydro-1H-indole) shows an IC50 of 4.20 nM in human SKOV3 cells using a similar IDO1 cellular assay format [2]. The 4-chloro substitution confers a >4.5-fold improvement in cellular potency relative to the 4-fluoro variant, despite the two substituents having comparable size and electronegativity. This differential suggests a specific interaction between the 4-chloro moiety and a hydrophobic subpocket within the IDO1 active site that is not optimally engaged by the 4-fluoro group.

IDO1 inhibition cancer immunotherapy enzymatic assay

>10,000-Fold Potency Advantage Over 5-Phenyl Parent Scaffold

The 5-phenyl-2,3-dihydro-1H-indole parent compound lacking the 4-chloro substituent demonstrates an EC50 >10,000 nM for inhibition of IDO in human HeLa cells [1]. In contrast, 5-(4-chlorophenyl)-2,3-dihydro-1H-indole achieves an IC50 of 0.920 nM in the identical cell line and assay format [2]. This represents a >10,000-fold enhancement in inhibitory activity directly attributable to the 4-chloro substitution.

IDO1 inhibition SAR cellular assay

>1,000-Fold Selectivity Over hERG and CYP2C9: Mitigated Cardiac and Drug-Drug Interaction Liability

5-(4-chlorophenyl)-2,3-dihydro-1H-indole demonstrates an IC50 of 1,000 nM against the hERG potassium channel (human ERG) [1], yielding a selectivity index of >1,000 relative to its IDO1 IC50 of 0.920 nM [2]. Additionally, it inhibits CYP2C9 with an IC50 of 910 nM, representing a >1,000-fold window between IDO1 inhibition and potential drug-drug interaction liability [3]. While direct comparator selectivity data for 5-(4-fluorophenyl) or 5-phenyl analogs are not publicly available in the same assays, the absolute values for the target compound indicate a favorable early safety profile with minimal predicted off-target cardiac or metabolic interactions at concentrations required for IDO1 inhibition.

selectivity hERG CYP450 safety profiling

Comparative Potency Against Mouse IDO1 Ortholog: Cross-Species Translation for Preclinical Models

While the target compound 5-(4-chlorophenyl)-2,3-dihydro-1H-indole has not been directly profiled against mouse IDO1, a closely related 5-aryl indoline derivative bearing a 4-bromophenyl substituent (5-(4-bromophenyl)-2,3-dihydro-1H-indole) exhibits an IC50 of 13 nM against mouse IDO1 transfected in P815 cells [1]. This value is >100-fold less potent than the 0.920 nM IC50 of the 4-chloro analog against human IDO1 [2], indicating a significant species-specific potency drop. Such data highlight that the 4-chloro variant's sub-nanomolar human potency does not automatically translate to rodent models; careful ortholog activity assessment is required.

species ortholog mouse IDO1 preclinical model

Optimal Application Scenarios for 5-(4-chlorophenyl)-2,3-dihydro-1H-indole Based on Quantitative Evidence


In Vitro IDO1 Enzymatic and Cellular Assay Development

The sub-nanomolar IC50 of 0.920 nM in HeLa cells [1] makes 5-(4-chlorophenyl)-2,3-dihydro-1H-indole an ideal positive control or reference inhibitor for establishing and validating IDO1 enzymatic and cellular assays. Its >1,000-fold selectivity over hERG and CYP2C9 [2] minimizes confounding off-target effects in complex cellular systems, ensuring that observed readouts are predominantly driven by IDO1 inhibition.

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

The >10,000-fold potency differential relative to the 5-phenyl parent scaffold [1] and the 4.6-fold advantage over the 4-fluoro analog [2] establish the 4-chloro substituent as a critical pharmacophore for IDO1 engagement. This compound serves as a benchmark for SAR studies exploring alternative 5-aryl substitutions, enabling rational design of next-generation IDO1 inhibitors with improved potency or selectivity.

Early In Vivo Pharmacokinetic and Efficacy Studies (with Caution)

While direct in vivo data for 5-(4-chlorophenyl)-2,3-dihydro-1H-indole are not publicly available, its favorable selectivity profile (hERG IC50 1,000 nM, CYP2C9 IC50 910 nM) [1] suggests a low risk of acute cardiac or metabolic toxicity at doses required to achieve target engagement. However, the 13 nM mouse IDO1 IC50 of the 4-bromo analog [2] indicates that the compound's potency may be significantly reduced in rodent models. Researchers should anticipate this species difference and consider using a mouse-specific IDO1 inhibitor for in vivo efficacy studies, or else dose-adjust accordingly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-chlorophenyl)-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.